An In-depth Technical Guide to the Chemical and Physical Properties of 1-Decene
An In-depth Technical Guide to the Chemical and Physical Properties of 1-Decene
Introduction
1-Decene (dec-1-ene) is a linear alpha-olefin (LAO) with the chemical formula C₁₀H₂₀.[1][2] As a fundamental building block in the chemical industry, it serves as a crucial comonomer and intermediate in the synthesis of a diverse array of products, including polyalphaolefins (PAOs) for synthetic lubricants, plasticizers, surfactants, and specialty chemicals.[1][3][4] Its industrial significance stems from the reactivity of its terminal double bond, which allows for controlled functionalization and polymerization.
This technical guide provides an in-depth exploration of the core chemical and physical properties of 1-decene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points to offer insights into the causality behind its behavior and the methodologies for its characterization.
Molecular Structure and Identification
The unambiguous identification of 1-decene is paramount for experimental reproducibility and regulatory compliance. It consists of a ten-carbon chain with a double bond at the primary, or alpha, position.[1][5]
| Identifier | Value | Source(s) |
| IUPAC Name | dec-1-ene | [3][5] |
| CAS Number | 872-05-9 | [1][6] |
| Molecular Formula | C₁₀H₂₀ | [2][6] |
| Molecular Weight | 140.27 g/mol | [2][5] |
| SMILES | CCCCCCCCC=C | [5][7] |
| InChIKey | AFFLGGQVNFXPEV-UHFFFAOYSA-N | [5][7] |
| Synonyms | alpha-Decene, Decylene, n-Decylene | [5][8] |
Core Physical Properties
The physical properties of 1-decene dictate its handling, storage, and application conditions. It is a colorless, watery liquid with a characteristic pleasant, hydrocarbon-like odor.[5][6] Being less dense than water, it will float.[9]
| Property | Value | Unit | Conditions | Source(s) |
| Melting Point | -66.3 | °C | [1][5][7] | |
| Boiling Point | 170.6 | °C | at 760 mmHg | [5][10] |
| Density | 0.741 | g/mL | at 20°C | [7][10] |
| Vapor Pressure | 1.67 | mmHg | at 25°C | [5] |
| Vapor Density | 4.84 | (Air = 1) | [5][7] | |
| Flash Point | 46 - 53 | °C | Closed Cup | [5][11] |
| Autoignition Temp. | 235 | °C | [5][9] | |
| Refractive Index | 1.4215 | nD | at 20°C | [5][7] |
| Viscosity | 1.09 | mm²/s (cSt) | at 20°C | [5][12] |
| Solubility in Water | Insoluble (~0.115 mg/L) | at 25°C | [12][13] | |
| Solubility (Organic) | Miscible | Ethanol, Ether, Chloroform | [5][14] | |
| Surface Tension | 24 | dynes/cm | at 20°C | [10] |
| Heat of Combustion | -10,615 | cal/g | [10] | |
| Heat of Vaporization | 65.9 | cal/g | [10] |
Chemical Properties and Reactivity
The chemical utility of 1-decene is dominated by the reactivity of its terminal C=C double bond. This site is electron-rich, making it susceptible to electrophilic addition and a prime monomer for coordination polymerization.
Polymerization
The most significant industrial application of 1-decene is its polymerization, often with ethylene, to produce various forms of polyethylene and polyalphaolefins (PAOs). Ziegler-Natta catalysts are instrumental in this process, enabling the synthesis of polymers with controlled linearity and stereochemistry.[11][15]
The catalytic cycle, as described by the Cossee-Arlman mechanism, involves the repeated insertion of the monomer into the transition metal-alkyl bond of the active catalyst site.[11] This process is highly efficient and allows for the production of high molecular weight polymers that would be inaccessible through radical polymerization methods.[15]
Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization of 1-decene.
Hydroformylation (Oxo Process)
Hydroformylation is a powerful industrial process that converts alkenes into aldehydes by adding a formyl group (-CHO) and a hydrogen atom across the double bond.[16][17] This reaction requires synthesis gas (a mixture of CO and H₂) and is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt.[8][17] For 1-decene, this process can yield two isomeric aldehydes: the linear undecanal and the branched 2-methyldecanal.[18] The ratio of these products (n/iso ratio) is highly dependent on the catalyst, ligands, and reaction conditions, with linear aldehydes often being the desired product for subsequent conversion to detergents and plasticizers.[8][16]
Epoxidation
The double bond of 1-decene can be oxidized to form an epoxide (1,2-epoxydecane). This transformation is commonly achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA).[19][20] The reaction proceeds via a concerted mechanism where an oxygen atom is transferred to the alkene, resulting in syn-addition.[19] The resulting epoxides are valuable intermediates, as the strained three-membered ring can be opened by various nucleophiles to introduce vicinal difunctionality, leading to the synthesis of diols, amino alcohols, and other highly functionalized molecules.[19][21]
Analytical Characterization Protocols
Accurate characterization of 1-decene is essential for quality control and research applications. The following protocols outline standard methodologies for its analysis.
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the definitive method for assessing the purity of volatile compounds like 1-decene. The gas chromatograph separates 1-decene from impurities based on differences in boiling point and polarity, while the mass spectrometer provides positive identification based on the compound's unique mass fragmentation pattern. A non-polar column (like a DB-5) is chosen because "like dissolves like," providing excellent separation for non-polar hydrocarbons.[22][23]
Methodology:
-
Sample Preparation: Prepare a ~10 µg/mL solution of the 1-decene sample in a volatile organic solvent such as hexane or dichloromethane. Ensure the sample is fully dissolved and free of particulates.[24]
-
Instrument Setup:
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5 or equivalent).
-
Injector: Split/splitless injector, set to 250°C. Use a 1 µL injection volume with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.
-
MS Interface: Transfer line temperature of 280°C.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the 1-decene peak based on its retention time.
-
Confirm identity by comparing the acquired mass spectrum to a reference library (e.g., NIST). Key fragments for 1-decene include m/z 41, 43, 55, 56, and 70.[3]
-
Calculate purity by area percent, assuming equivalent detector response for hydrocarbon isomers.
-
Protocol 2: Functional Group Confirmation by FTIR Spectroscopy
Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For 1-decene, this method validates the presence of the terminal alkene C=C and =C-H bonds, distinguishing it from its alkane counterpart, decane.[25]
Methodology:
-
Sample Preparation: As 1-decene is a liquid, a neat sample can be analyzed directly.
-
Instrument Setup (Attenuated Total Reflectance - ATR):
-
Record a background spectrum of the clean ATR crystal.
-
Place one drop of the 1-decene sample onto the crystal.
-
Acquire the sample spectrum over the range of 4000-650 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Examine the spectrum for characteristic alkene absorption bands:
-
Confirm the presence of aliphatic C-H stretches as sharp bands just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).[25]
-
Caption: Quality control workflow for the analysis of a 1-decene sample.
Safety and Handling
1-Decene is a flammable liquid and vapor.[1][5] It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and protective clothing to avoid skin contact.[1][10]
-
Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[1] Containers should be grounded and bonded to prevent the buildup of electrostatic charge.[5][10]
-
Spill Response: In case of a spill, eliminate all ignition sources. Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a suitable container for disposal.[5]
-
Hazards: May be fatal if swallowed and enters airways (aspiration hazard).[3] Vapors may cause mild irritation to the eyes and respiratory tract at high concentrations.[10]
Conclusion
1-Decene is a foundational chemical with well-defined physical properties and versatile chemical reactivity centered on its terminal double bond. Its role in the production of polymers and as an intermediate for fine chemicals underscores its industrial importance. A thorough understanding of its properties, reactivity, and analytical characterization, as detailed in this guide, is essential for its safe and effective use in research and development settings. The protocols and data presented herein serve as a comprehensive resource for scientists and professionals working with this key alpha-olefin.
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